molecular formula C10H11Cl2NS B12674315 2-(3,4-Dichlorophenyl)-5-methylthiazolidine CAS No. 116113-04-3

2-(3,4-Dichlorophenyl)-5-methylthiazolidine

Cat. No.: B12674315
CAS No.: 116113-04-3
M. Wt: 248.17 g/mol
InChI Key: UTWXVZMJASPCEF-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-5-methylthiazolidine is an organic compound characterized by a thiazolidine ring substituted with a 3,4-dichlorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine typically involves the reaction of 3,4-dichlorobenzaldehyde with cysteine or its derivatives under acidic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which subsequently undergoes cyclization to form the thiazolidine ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiazolidine ring or the phenyl group.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified thiazolidine or phenyl derivatives.

    Substitution: Functionalized phenyl derivatives.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-5-methylthiazolidine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-5-methylthiazolidine involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The dichlorophenyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

    2-(3,4-Dichlorophenyl)-1,3-thiazolidine: Similar structure but lacks the methyl group.

    2-(3,4-Dichlorophenyl)-4-methylthiazole: Contains a thiazole ring instead of a thiazolidine ring.

    3,4-Dichlorophenylthiazolidine-2,4-dione: Contains a dione functionality on the thiazolidine ring.

Uniqueness: 2-(3,4-Dichlorophenyl)-5-methylthiazolidine is unique due to the presence of both the 3,4-dichlorophenyl group and the methyl group on the thiazolidine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

116113-04-3

Molecular Formula

C10H11Cl2NS

Molecular Weight

248.17 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)-5-methyl-1,3-thiazolidine

InChI

InChI=1S/C10H11Cl2NS/c1-6-5-13-10(14-6)7-2-3-8(11)9(12)4-7/h2-4,6,10,13H,5H2,1H3

InChI Key

UTWXVZMJASPCEF-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(S1)C2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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